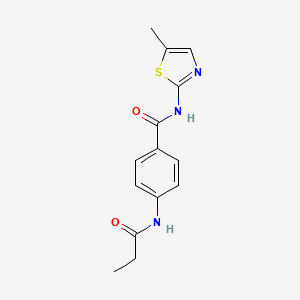
N-(5-methyl-1,3-thiazol-2-yl)-4-(propionylamino)benzamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-4-(propionylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MPTP, and it is a derivative of benzamide. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
MPTP exerts its pharmacological effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of dopamine. By inhibiting MAO-B, MPTP increases the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. MPTP also has anti-inflammatory and anti-oxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase the levels of dopamine in the brain, which is essential for the treatment of Parkinson's disease. MPTP also has anti-inflammatory and anti-oxidant properties, which contribute to its therapeutic effects. The compound has been shown to inhibit the activity of MAO-B, which is involved in the metabolism of dopamine. MPTP also inhibits the expression of pro-inflammatory cytokines, which are involved in the pathogenesis of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yield. MPTP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, MPTP also has limitations for lab experiments. The compound is toxic and can cause irreversible damage to dopaminergic neurons. Therefore, caution must be exercised when handling MPTP in lab experiments.
Future Directions
There are several future directions for the study of MPTP. One direction is to further investigate the compound's potential therapeutic applications. MPTP has shown promise in the treatment of neurodegenerative disorders such as Parkinson's disease, and further research is needed to determine its efficacy in human clinical trials. Another direction is to investigate the compound's mechanism of action in greater detail. Although the inhibition of MAO-B is well established, the exact molecular mechanism by which MPTP exerts its pharmacological effects is not fully understood. Finally, future research can focus on developing new derivatives of MPTP with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(5-methyl-1,3-thiazol-2-yl)-4-(propionylamino)benzamide is a chemical compound that has potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. MPTP has shown promise in the treatment of neurodegenerative disorders such as Parkinson's disease, and further research is needed to determine its efficacy in human clinical trials. The compound has several advantages for lab experiments, including its ease of synthesis and well-established mechanism of action. However, caution must be exercised when handling MPTP in lab experiments due to its toxicity. Future research can focus on further investigating the compound's potential therapeutic applications, mechanism of action, and developing new derivatives with improved pharmacological properties.
Scientific Research Applications
MPTP has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MPTP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. The compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are two key mechanisms involved in the pathogenesis of Parkinson's disease.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-12(18)16-11-6-4-10(5-7-11)13(19)17-14-15-8-9(2)20-14/h4-8H,3H2,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJNDXNJGRCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4656321.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4656326.png)
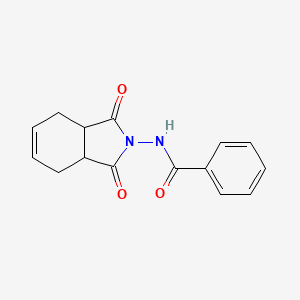
![N-(2-chlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4656350.png)
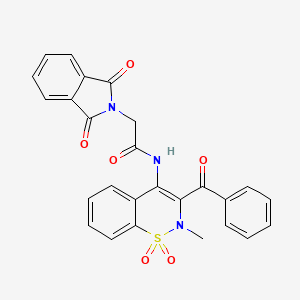
![3-(benzylthio)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4656372.png)
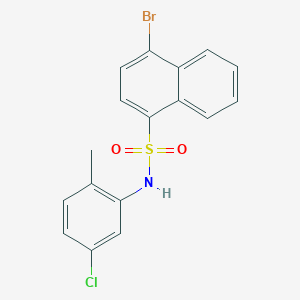
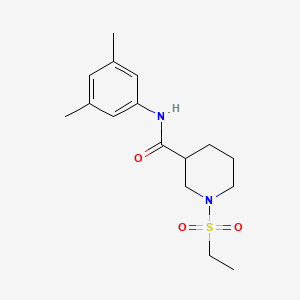
![3-({[2-(3-chlorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4656403.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4656405.png)

![N-(4-{4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4656415.png)
![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)